

In Vivo CRISPR-Cas9 Gene Therapy: Application Notes and Protocols for Researchers

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The advent of CRISPR-Cas9 technology has ushered in a new era of genomic medicine, with in vivo gene therapy emerging as a powerful strategy to treat a wide array of genetic disorders. This document provides detailed application notes and experimental protocols for the in vivo application of CRISPR-Cas9, focusing on two primary delivery modalities: Adeno-Associated Viral (AAV) vectors and Lipid Nanoparticles (LNPs). The information presented is intended to guide researchers in designing and executing their own in vivo gene editing experiments.

Overview of In Vivo CRISPR-Cas9 Gene Therapy

In vivo gene therapy involves the direct administration of CRISPR-Cas9 components into a living organism to modify the genetic material of target cells within the body.^{[1][2][3]} This approach holds immense promise for diseases where ex vivo cell manipulation is not feasible or is less effective. The core components of this system are the Cas9 nuclease, which acts as a molecular scissor, and a guide RNA (gRNA) that directs the Cas9 to a specific DNA sequence.^[1] The delivery of these components to the target cells is a critical challenge, with AAVs and LNPs being the most clinically advanced delivery vectors.^[2]

Delivery Systems: AAV and LNPs

Adeno-Associated Viral (AAV) Vectors

AAVs are non-pathogenic, non-integrating viruses that can efficiently transduce a variety of cell types, making them an attractive vehicle for in vivo gene therapy.^{[4][5]} Different AAV serotypes

exhibit distinct tissue tropisms, allowing for targeted delivery to organs such as the liver, muscle, and retina.[2][4]

Lipid Nanoparticles (LNPs)

LNPs are non-viral vectors that can encapsulate and protect nucleic acid payloads, such as messenger RNA (mRNA) encoding Cas9 and the gRNA.[6][7][8] LNPs are particularly effective for liver-directed therapies due to their natural uptake by hepatocytes.[6][9]

Key Preclinical and Clinical Applications

The following tables summarize quantitative data from notable preclinical and clinical studies of in vivo CRISPR-Cas9 gene therapy.

AAV-Mediated Therapies

Disease Model/Indication	Target Gene	Delivery Vehicle	Animal Model	On-Target Editing Efficiency	Therapeutic Outcome	Reference(s)
Leber Congenital Amaurosis 10 (LCA10)	CEP290	AAV5	Human	Not directly measured	11 out of 14 participants showed improvements in vision.[10]	[10][11][12]
Glioblastoma	Various cancer-related genes	AAV	Mouse	Not specified	Identification of tumor suppressor genes.	[13]
Duchenne Muscular Dystrophy	DMD	AAV	Mouse	Not specified	Restoration of dystrophin expression.	[4]
Hemophilia B	F9	AAV9	Mouse	Up to 50% indel frequency in liver.	Substantial loss of Factor IX activity.	[14]
Retinal Degeneration	YFP (reporter gene)	AAV2	Mouse	~84% reduction of YFP-positive cells.	Proof-of-concept for retinal gene modification.	[15]

LNP-Mediated Therapies

Disease Model/Indication	Target Gene	Delivery Vehicle	Animal Model/Human	On-Target Editing Efficiency	Therapeutic Outcome	Reference(s)
Transthyretin in Amyloidosis (ATTR)	TTR	LNP	Human	Not directly measured	Up to 93% mean serum TTR reduction. [16][17]	[16][17][18][19]
Transthyretin in Amyloidosis (ATTR)	TTR	LNP	Mouse	Up to 60% in mouse liver.	Up to 80% decrease in serum TTR protein.	[20]
Hypercholesterolemia	Angptl3	LNP	Mouse	Median of 38.5% in liver.	65.2% reduction of serum ANGPTL3 protein.	[9]
Hemophilia A and B	Serpinc1 (encodes Antithrombin)	LNP	Mouse	Not specified	Improvement in thrombin generation.	[6]

Experimental Protocols

Protocol 1: AAV Production for In Vivo CRISPR Delivery

This protocol outlines the steps for producing high-titer AAV vectors for in vivo gene editing experiments in mice.

Materials:

- HEK293T cells
- AAV helper plasmid (e.g., pAdDeltaF6)

- AAV capsid plasmid (serotype-specific, e.g., AAV9)
- AAV vector plasmid containing Cas9 and gRNA expression cassettes
- Transfection reagent (e.g., PEI)
- Cell culture medium and supplements
- Benzonase nuclease
- PEG8000/NaCl solution
- HSSE-RNase A buffer

Procedure:

- Cell Culture: Culture HEK293T cells to ~80% confluency in roller bottles or multi-layer flasks.
- Transfection: Prepare a transfection mix containing the AAV helper, capsid, and vector plasmids in a 1:1:1 molar ratio with the transfection reagent. Add the mixture to the cells and incubate.
- Harvesting: After 48-72 hours, harvest the cells and the supernatant.
- Cell Lysis: Lyse the cells through repeated freeze-thaw cycles to release the viral particles.
- Benzonase Treatment: Treat the cell lysate and supernatant with Benzonase to digest any unpackaged DNA.
- Precipitation: Precipitate the AAV particles using a PEG8000/NaCl solution.
- Purification: Purify the AAV vectors using an iodixanol gradient ultracentrifugation or affinity chromatography.
- Titration: Determine the viral genome titer using quantitative PCR (qPCR).

Protocol 2: LNP Formulation for In Vivo mRNA Delivery

This protocol describes a microfluidic-based method for formulating LNPs to deliver Cas9 mRNA and gRNA.

Materials:

- Ionizable lipid (e.g., a proprietary lipid or a commercially available one like MC3)
- Helper lipids: DOPE, cholesterol, and a PEG-lipid
- Cas9 mRNA and chemically modified gRNA
- Ethanol
- Acidic buffer (e.g., sodium acetate, pH 5.0)
- Microfluidic mixing device
- Dialysis cassettes

Procedure:

- **Lipid Preparation:** Dissolve the ionizable lipid, DOPE, cholesterol, and PEG-lipid in ethanol to create a lipid-ethanol solution.
- **RNA Preparation:** Dissolve the Cas9 mRNA and gRNA in the acidic buffer.
- **Microfluidic Mixing:** Use a microfluidic device to rapidly mix the lipid-ethanol solution with the RNA-buffer solution at a controlled flow rate. This process leads to the self-assembly of LNPs encapsulating the RNA.
- **Dialysis:** Remove the ethanol and exchange the buffer by dialyzing the LNP solution against phosphate-buffered saline (PBS).
- **Characterization:** Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 3: In Vivo Administration in Mouse Models

AAV Delivery (Retinal Injection):

- Anesthetize the mouse.
- Create a small puncture in the sclera to access the subretinal space.
- Using a fine glass needle, inject a small volume (e.g., 1 μ L) of the AAV vector suspension into the subretinal space.

LNP Delivery (Intravenous Injection):

- Dilute the LNP formulation in sterile PBS to the desired dose.
- Warm the mouse to dilate the tail veins.
- Administer the LNP suspension via intravenous injection into the lateral tail vein.

Protocol 4: Quantification of In Vivo Editing Efficiency

This protocol outlines the use of Next-Generation Sequencing (NGS) to quantify on-target editing efficiency.

Materials:

- Genomic DNA extraction kit
- PCR primers flanking the target site
- High-fidelity DNA polymerase
- NGS library preparation kit
- NGS instrument

Procedure:

- Tissue Harvest and DNA Extraction: Harvest the target tissue from the treated animal and extract genomic DNA.
- PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity PCR.

- NGS Library Preparation: Prepare an NGS library from the PCR amplicons.
- Sequencing: Perform deep sequencing of the library.
- Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of insertions and deletions (indels) at the target site.

Protocol 5: Off-Target Analysis

Unbiased, genome-wide identification of off-target cleavage events is crucial for the safety assessment of CRISPR-based therapies. Two prominent methods are GUIDE-seq and DISCOVER-seq.

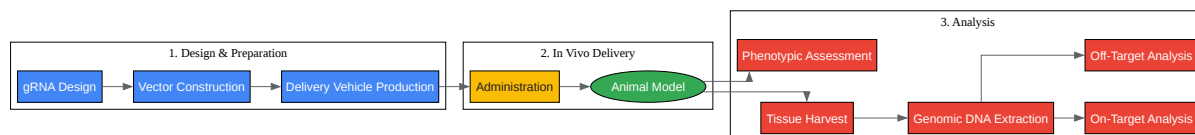
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing):

- Principle: Co-transfect cells with the CRISPR-Cas9 components and a short, double-stranded oligodeoxynucleotide (dsODN) tag. The dsODN is integrated into the DNA double-strand breaks (DSBs) created by Cas9.
- Procedure: a. Isolate genomic DNA from the treated cells. b. Fragment the DNA and ligate adapters. c. Amplify the fragments containing the integrated dsODN tag. d. Perform NGS and map the integration sites to identify on- and off-target cleavage events.

DISCOVER-seq (Discovery of In Situ Cas Off-targets and Verification by Sequencing):

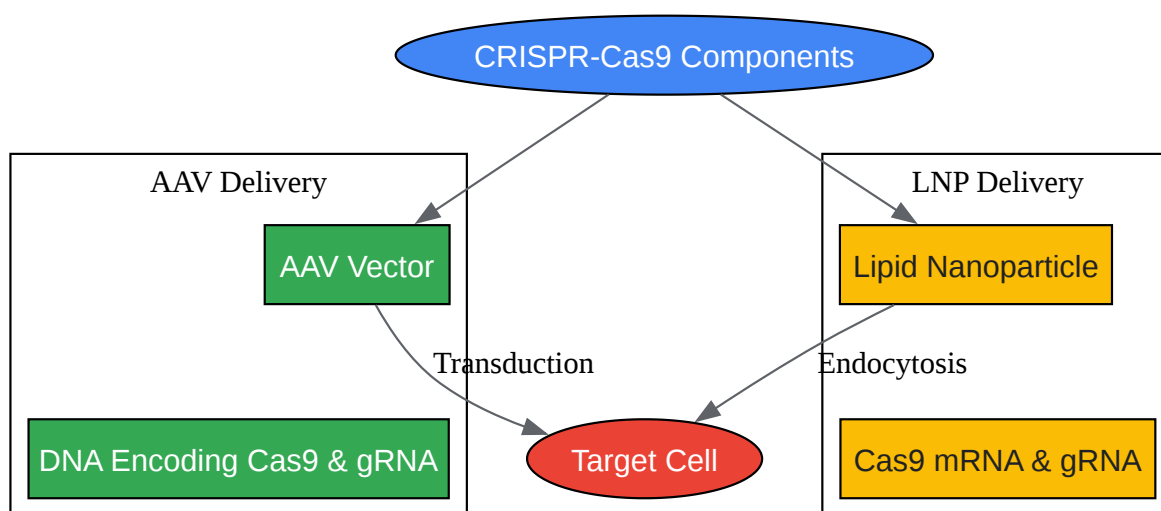
- Principle: This method leverages the recruitment of DNA repair factors, such as MRE11, to the sites of DSBs.
- Procedure: a. Perform Chromatin Immunoprecipitation (ChIP) using an antibody against a DNA repair factor (e.g., MRE11) in cells or tissues treated with the CRISPR system. b. Sequence the immunoprecipitated DNA (ChIP-seq). c. Analyze the sequencing data to identify peaks of enrichment, which correspond to the locations of on- and off-target DSBs.

Visualizations



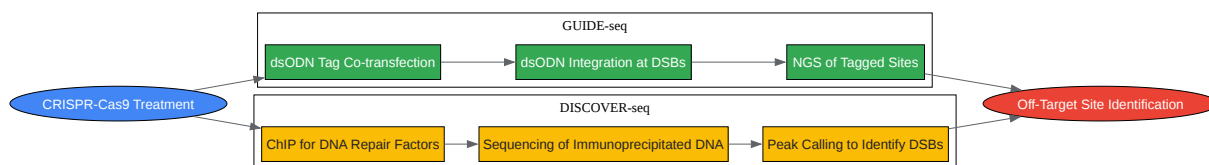
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Caption: General workflow for in vivo CRISPR-Cas9 gene therapy experiments.



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Caption: AAV and LNP delivery systems for in vivo CRISPR-Cas9.



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Caption: Comparison of GUIDE-seq and DISCOVER-seq for off-target analysis.

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